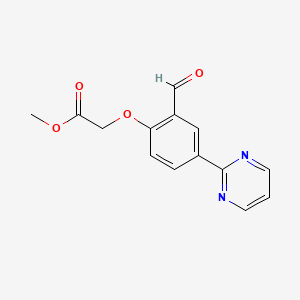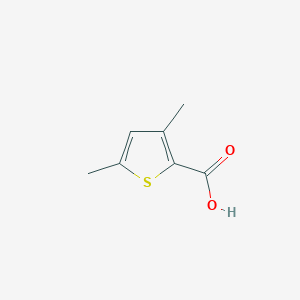
3,5-二甲基噻吩-2-羧酸
概述
描述
3,5-Dimethylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two methyl groups attached to the third and fifth positions of the thiophene ring, and a carboxylic acid group at the second position. It is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
3,5-Dimethylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into thiophene derivatives has explored their use as pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.
安全和危害
The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction of ynones or ynoates with 2-mercapto acetate . This method is particularly effective for generating thiophene carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the production of 3,5-Dimethylthiophene-2-carboxylic acid often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the desired application of the compound.
化学反应分析
Types of Reactions
3,5-Dimethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiophene ring into more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the thiophene ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
作用机制
The mechanism of action of 3,5-Dimethylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, these compounds can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the particular derivative and its intended application.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methyl groups at the third and fifth positions, resulting in different chemical properties and reactivity.
3-Methylthiophene-2-carboxylic acid: Contains only one methyl group, leading to variations in its chemical behavior compared to 3,5-Dimethylthiophene-2-carboxylic acid.
5-Methylthiophene-2-carboxylic acid: Similar to 3-Methylthiophene-2-carboxylic acid but with the methyl group at a different position.
Uniqueness
The presence of two methyl groups at the third and fifth positions in 3,5-Dimethylthiophene-2-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
3,5-dimethylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQBKGYXFUDGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280001 | |
| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65613-27-6 | |
| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65613-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Dimethylthiophene-2-carboxylic acid in the synthesis of 2,4-Dimethylthiophene-3-amine?
A1: 3,5-Dimethylthiophene-2-carboxylic acid serves as a crucial starting material in the synthesis of 2,4-Dimethylthiophene-3-amine []. The synthesis involves a seven-step reaction sequence, with 3,5-Dimethylthiophene-2-carboxylic acid undergoing nitration as a key step []. This nitration reaction is specifically highlighted and optimized in the research abstract [].
Q2: What challenges were encountered during the synthesis using 3,5-Dimethylthiophene-2-carboxylic acid, and how were they addressed?
A2: The research highlights that nitration of 3,5-Dimethylthiophene-2-carboxylic acid was identified as a bottleneck in previous synthesis attempts []. To improve this step, the researchers implemented orthogonal design technology to optimize the nitration conditions, resulting in a more efficient and controlled reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
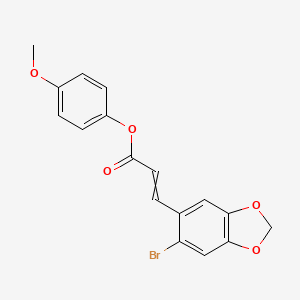
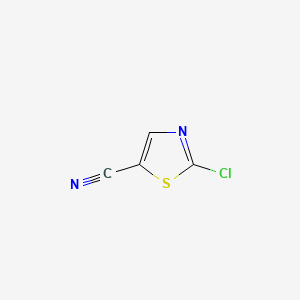
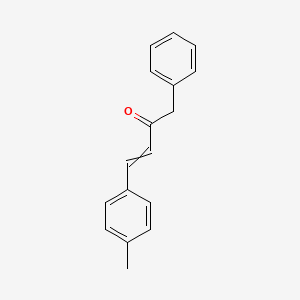
![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)







![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)
